molecular formula C11H17N5 B11738380 N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine

Cat. No.: B11738380
M. Wt: 219.29 g/mol
InChI Key: FBWRDXQCEBCPRD-UHFFFAOYSA-N
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Description

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and materials science due to their versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with 1-propyl-1H-pyrazol-3-amine under suitable conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of specific kinases or interact with G protein-coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-Methyl-1H-pyrazol-3-YL)methyl]-1-propyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine

InChI

InChI=1S/C11H17N5/c1-3-6-16-8-5-11(14-16)12-9-10-4-7-15(2)13-10/h4-5,7-8H,3,6,9H2,1-2H3,(H,12,14)

InChI Key

FBWRDXQCEBCPRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)NCC2=NN(C=C2)C

Origin of Product

United States

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